molecular formula 17312-64-0 B232227 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 17364-42-0

4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Numéro de catalogue B232227
Numéro CAS: 17364-42-0
Poids moléculaire: 275.35 g/mol
Clé InChI: DSWOFJBKQDPRSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as edaravone, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Edaravone belongs to the class of pyrazolone derivatives and has a molecular formula of C10H10N2O2.

Mécanisme D'action

Edaravone exerts its therapeutic effects through multiple mechanisms. The compound has been shown to scavenge free radicals and prevent oxidative damage to cells. Edaravone also inhibits the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Edaravone has been shown to exert various biochemical and physiological effects in different disease models. In Alzheimer's disease, the compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In Parkinson's disease, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In stroke, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to improve neurological function and reduce brain damage. In ALS, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to slow down the progression of the disease and improve survival rates.

Avantages Et Limitations Des Expériences En Laboratoire

Edaravone has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Edaravone has also been extensively studied, and its therapeutic potential has been demonstrated in various disease models. However, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has some limitations for lab experiments. The compound has a short half-life and is rapidly metabolized in the body. This makes it challenging to maintain a stable concentration of the compound in the body.

Orientations Futures

There are several future directions for the research and development of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one. One potential area of research is the development of novel formulations of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one that can enhance its stability and prolong its half-life in the body. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases such as cancer and diabetes. Additionally, the development of more potent derivatives of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one could lead to the discovery of new drugs with enhanced therapeutic potential.

Méthodes De Synthèse

The synthesis of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one involves the reaction of 4-methyl-3-phenyl-1-pyrazolin-5-one with formaldehyde and diethylamine. The resulting product is purified through crystallization and recrystallization processes. The purity of the final product is determined through various analytical techniques such as thin-layer chromatography and high-performance liquid chromatography.

Applications De Recherche Scientifique

Edaravone has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, stroke, and amyotrophic lateral sclerosis (ALS). The compound has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.

Propriétés

Numéro CAS

17364-42-0

Nom du produit

4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Formule moléculaire

17312-64-0

Poids moléculaire

275.35 g/mol

Nom IUPAC

4-[diethylamino(hydroxy)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H21N3O2/c1-4-17(5-2)14(19)13-11(3)16-18(15(13)20)12-9-7-6-8-10-12/h6-10,14,16,19H,4-5H2,1-3H3

Clé InChI

DSWOFJBKQDPRSJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(C1=C(NN(C1=O)C2=CC=CC=C2)C)O

SMILES canonique

CCN(CC)C(C1=C(NN(C1=O)C2=CC=CC=C2)C)O

Synonymes

4-[(Diethylamino)hydroxymethyl]-3,4-dihydro-5-methyl-2-phenyl-2H-pyrazol-3-one

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.